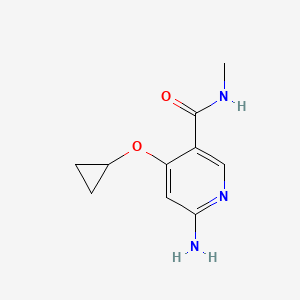
6-Formyl-4-methylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-4-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, featuring a formyl group at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 4-methylpyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 6-Carboxy-4-methylpyridine-2-carboxylic acid.
Reduction: 6-Hydroxymethyl-4-methylpyridine-2-carboxylic acid.
Substitution: 6-Formyl-4-bromomethylpyridine-2-carboxylic acid.
Applications De Recherche Scientifique
6-Formyl-4-methylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Formyl-4-methylpyridine-2-carboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal complex. In biological systems, its formyl and carboxylic acid groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
6-Formyl-4-methylpyridine-2-carboxylic acid can be compared with other similar compounds such as:
6-Methylpyridine-2-carboxylic acid: Lacks the formyl group, which may result in different reactivity and applications.
4-Methylpyridine-2-carboxylic acid:
6-Formylpyridine-2-carboxylic acid: Lacks the methyl group at the 4-position, which may influence its reactivity and applications.
The presence of both the formyl and methyl groups in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
6-formyl-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-6(4-10)9-7(3-5)8(11)12/h2-4H,1H3,(H,11,12) |
Clé InChI |
ACLLTSGYSPVICG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















